molecular formula C18H22N2O3S B5864315 N-(2,4-dimethoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea

N-(2,4-dimethoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea

Cat. No. B5864315
M. Wt: 346.4 g/mol
InChI Key: IIXYQWZZOWSWOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. It is a thiourea derivative that has shown promising results in various studies, making it an interesting compound to investigate. In

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea is not fully understood. However, studies have shown that it has the ability to inhibit the activity of certain enzymes and proteins involved in inflammation, cancer, and diabetes. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of certain enzymes and proteins involved in the inflammatory response. It has also been shown to induce apoptosis in cancer cells, leading to their death. Additionally, it has been shown to improve glucose metabolism in diabetic animals.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,4-dimethoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea in lab experiments is its potential therapeutic applications. It has been shown to have anti-inflammatory, anticancer, and antidiabetic properties, making it a promising compound to investigate. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for the study of N-(2,4-dimethoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea. One direction is to investigate its potential therapeutic applications further, particularly in the fields of cancer and diabetes. Another direction is to study its mechanism of action in more detail, which could lead to the development of more effective drugs based on its structure. Additionally, further studies could be conducted to investigate its safety and toxicity profile, which would be important for its potential use in humans.

Synthesis Methods

The synthesis of N-(2,4-dimethoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea involves the reaction of 2,4-dimethoxybenzoyl chloride with 2-(4-methoxyphenyl)ethylamine in the presence of sodium thiocyanate. The resulting product is then purified using column chromatography to obtain the final product.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea has been studied for its potential therapeutic applications in various fields of medicine. It has been investigated for its anti-inflammatory, anticancer, and antidiabetic properties.

properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-21-14-6-4-13(5-7-14)10-11-19-18(24)20-16-9-8-15(22-2)12-17(16)23-3/h4-9,12H,10-11H2,1-3H3,(H2,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIXYQWZZOWSWOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=S)NC2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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